N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cinnamamide backbone with a dimethylamino group and a hydroxyethyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as α-glucosidase .
Mode of Action
It’s worth noting that similar cinnamamide derivatives have shown inhibitory activity against α-glucosidase . This suggests that N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide might interact with its targets in a similar manner, potentially leading to inhibition of enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method is the condensation reaction between cinnamic acid and N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)amine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in modulating biological pathways, particularly those related to oxidative stress and cellular defense mechanisms.
Medicine: Research indicates potential therapeutic applications, including antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-phenyl cinnamamide: Known for its antioxidant properties and ability to activate the Nrf2 pathway.
4-hydroxycinnamic acid derivatives: Exhibiting antimicrobial and anticancer activities.
Cinnamic acid: A precursor to many bioactive compounds with diverse therapeutic applications.
The uniqueness of this compound lies in its specific structural features, such as the dimethylamino and hydroxyethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21(2)17-11-9-16(10-12-17)18(22)14-20-19(23)13-8-15-6-4-3-5-7-15/h3-13,18,22H,14H2,1-2H3,(H,20,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYPNNJSHCHWMZ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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